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Compound of Interest

Compound Name: 1-Bromo-2,2-dimethylpentane

Cat. No.: B1374200

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-2,2-dimethylpentane, a
sterically hindered primary alkyl halide. It covers the compound's nomenclature, chemical and
physical properties, a detailed experimental protocol for its synthesis, and a discussion of its
reactivity. Due to the significant steric hindrance imparted by the neopentyl-like structure, this
compound exhibits unique reactivity, particularly in nucleophilic substitution and elimination
reactions. This guide also explores its potential applications in organic synthesis and its
relevance in the broader context of medicinal chemistry.

Nomenclature and Identification

The compound with the common name 1-bromo-2,2-dimethylpentane is systematically
named under IUPAC nomenclature and is assigned a unique CAS number for unambiguous
identification in chemical databases.
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Identifier Value

IUPAC Name 1-bromo-2,2-dimethylpentane[1]
CAS Number 79803-29-5[1]

Molecular Formula C7Ha1sBr

SMILES CCCc(Cc)(Cc)cBr[1]

InChl=1S/C7H15Br/c1-4-5-7(2,3)6-8/h4-6H2,1-
3H3[1]

InChl

Physicochemical Properties

The physical and chemical properties of 1-bromo-2,2-dimethylpentane are summarized
below. It should be noted that some of these values are computationally predicted due to the
limited availability of experimentally determined data.

Property Value Source

Molecular Weight 179.10 g/mol PubChem[1]
Appearance Colorless liquid (presumed)

Boiling Point Not available

Melting Point Not available

Density Not available

XLogP3 3.6 PubChem (Computed)[1]
Exact Mass 178.03571 Da PubChem (Computed)[1]

Reactivity and Mechanistic Considerations

1-Bromo-2,2-dimethylpentane is a primary alkyl halide with a neopentyl-like structure. This
structural feature, specifically the quaternary carbon at the C2 position, introduces significant
steric hindrance around the reaction center. This steric bulk dramatically influences its reactivity
in nucleophilic substitution and elimination reactions.
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e SN2 Reactions: Due to the severe steric hindrance from the adjacent tert-butyl group, the
backside attack required for an SN2 reaction is strongly disfavored.[2][3][4] Consequently, 1-
bromo-2,2-dimethylpentane is practically inert under typical SN2 conditions.[2][4]

e SN1 and E1 Reactions: Under forcing conditions, such as in the presence of a weak
nucleophile/base and a polar protic solvent, the compound may undergo SN1 or E1
reactions. These pathways proceed through a carbocation intermediate. The initially formed
primary carbocation is highly unstable and prone to a 1,2-hydride or 1,2-alkyl shift to form a
more stable tertiary carbocation, leading to rearranged products.[2][5]

Experimental Protocol: Synthesis of 1-Bromo-2,2-
dimethylpentane

A reliable method for the synthesis of 1-bromo-2,2-dimethylpentane is the bromination of the
corresponding primary alcohol, 2,2-dimethylpentan-1-ol, using phosphorus tribromide (PBrs).
This method is generally effective for converting primary and secondary alcohols to alkyl
bromides with minimal rearrangement.[6][7][8]

Reaction: 3 R-OH + PBrs —» 3 R-Br + HzPOs
Materials:

e 2,2-dimethylpentan-1-ol

e Phosphorus tribromide (PBr3)

e Anhydrous diethyl ether

o Saturated sodium bicarbonate solution

o Saturated sodium chloride solution (brine)
e Anhydrous magnesium sulfate

o Standard laboratory glassware for an inert atmosphere reaction, including a round-bottom
flask, dropping funnel, and condenser.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/pdf/Technical_Support_Center_Overcoming_the_Low_Reactivity_of_Neopentyl_Type_Halides.pdf
http://organicnotes.pbworks.com/w/page/8964124/7-14%29%20Neopentyl%20Halides%20React%20Slowly%20in%20Substitution%20Processes
https://www.masterorganicchemistry.com/2011/02/04/the-most-annoying-exceptions-in-org-1-part-2/
https://www.benchchem.com/product/b1374200?utm_src=pdf-body
https://www.benchchem.com/product/b1374200?utm_src=pdf-body
https://www.benchchem.com/pdf/Technical_Support_Center_Overcoming_the_Low_Reactivity_of_Neopentyl_Type_Halides.pdf
https://www.masterorganicchemistry.com/2011/02/04/the-most-annoying-exceptions-in-org-1-part-2/
https://www.benchchem.com/pdf/Technical_Support_Center_Overcoming_the_Low_Reactivity_of_Neopentyl_Type_Halides.pdf
https://fiveable.me/key-terms/organic-chem/neopentyl-halides
https://www.benchchem.com/product/b1374200?utm_src=pdf-body
https://www.benchchem.com/product/b1374200?utm_src=pdf-body
https://www.benchchem.com/product/b1374200?utm_src=pdf-body
https://www.chemistrysteps.com/socl2-pbr3-conversion-alcohols-to-alkyl-halides/
https://www.nbinno.com/article/other-organic-chemicals/understanding-mechanism-pbr3-alcohol-alkyl-bromide-conversion-tc
https://www.masterorganicchemistry.com/2015/03/20/pbr3-and-socl2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Magnetic stirrer and heating mantle
e Rotary evaporator
Procedure:

o Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic
stir bar, a dropping funnel, and a condenser fitted with a drying tube, dissolve 2,2-
dimethylpentan-1-ol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g.,
nitrogen or argon).

e Cooling: Cool the solution to 0 °C using an ice bath.

» Addition of PBrs: Slowly add phosphorus tribromide (0.33-0.40 eq) to the stirred solution via
the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below
10 °C.

» Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer
chromatography (TLC).

e Quenching: Carefully pour the reaction mixture over crushed ice to quench the excess PBrs.

o Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it
sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic
byproducts), and brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent using a rotary evaporator.

« Purification: Purify the crude product by fractional distillation under reduced pressure to
obtain pure 1-bromo-2,2-dimethylpentane.

Applications in Research and Drug Development

While specific applications of 1-bromo-2,2-dimethylpentane in drug development are not
widely documented, sterically hindered alkyl halides serve as important building blocks in
organic synthesis. They can be used to introduce bulky alkyl groups into molecules, which can
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be a strategy to enhance metabolic stability or modulate the pharmacological profile of a drug
candidate. The reactivity of neopentyl-type halides, often requiring non-traditional activation
methods such as transition-metal catalysis, makes them interesting substrates for synthetic
methodology development.[2]

Mandatory Visualizations
Logical Workflow for Synthesis
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Caption: Synthetic workflow for the preparation of 1-bromo-2,2-dimethylpentane.
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Conceptual Signaling Pathway: Potential Biological
Reactivity

Given the lack of specific data on the biological targets of 1-bromo-2,2-dimethylpentane, the
following diagram illustrates a conceptual pathway for the interaction of a sterically hindered
primary alkyl halide with a generic biological nucleophile via an SN1 mechanism. This
highlights the potential for carbocation formation and rearrangement, which are key
considerations in predicting the reactivity and potential toxicity of such compounds.
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Caption: Conceptual SN1 pathway for a sterically hindered primary alkyl halide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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